molecular formula C9H16O6 B13824844 (1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

Cat. No.: B13824844
M. Wt: 220.22 g/mol
InChI Key: BGGCXQKYCBBHAH-TVNFTVLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol is a complex organic molecule characterized by its unique structural features. This compound contains a furo[2,3-d][1,3]dioxol ring system, which is a fused bicyclic structure, and multiple hydroxyl groups, making it a polyol. The presence of these functional groups suggests potential reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol: is unique due to its specific ring structure and the spatial arrangement of its functional groups.

Biological Activity

The compound (1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol is a complex organic molecule with a unique structural framework that suggests significant biological activity. Its molecular formula is C9H16O6C_9H_{16}O_6 with a molecular weight of 220.22 g/mol. The presence of multiple hydroxyl groups enhances its solubility and potential reactivity in biological systems.

Chemical Structure and Properties

The structure of this compound features a tetrahydrofurodioxole core with multiple stereocenters. This unique configuration may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC9H16O6
Molecular Weight220.22 g/mol
IUPAC NameThis compound
InChI KeyBGGCXQKYCBBHAH-TVNFTVLESA-N

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities including antimicrobial and antioxidant properties. The specific biological activities of This compound are under investigation for their potential therapeutic effects.

Potential Biological Activities

  • Antioxidant Activity : The presence of hydroxyl groups suggests that the compound may act as an antioxidant by scavenging free radicals.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines based on its structure and known activities of related compounds.

Case Studies and Research Findings

Recent studies have focused on the biological implications of compounds structurally related to This compound :

Study on Antioxidant Activity

A study demonstrated that similar polyols can effectively reduce oxidative stress in cellular models by decreasing reactive oxygen species (ROS) levels. This activity is crucial for protecting cells from oxidative damage.

Antimicrobial Efficacy

Research has shown that derivatives of dioxole compounds exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. Testing on various strains indicated a dose-dependent response to these compounds.

Anti-inflammatory Mechanisms

In vitro studies have reported that certain derivatives can inhibit the expression of adhesion molecules such as ICAM-1 and VCAM-1 in endothelial cells under inflammatory conditions. This suggests potential applications in treating inflammatory diseases.

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5-,6+,7+,8+/m0/s1

InChI Key

BGGCXQKYCBBHAH-TVNFTVLESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@H](CO)O)O)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.